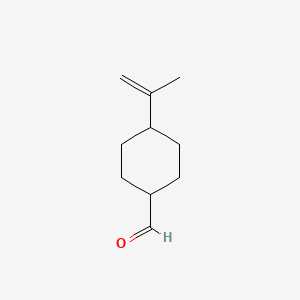
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a characteristic odor and is commonly found in essential oils of various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- can be synthesized through several methods. One common method involves the oxidation of p-menth-1-en-7-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic oxidation of p-menth-1-en-7-ol using metal catalysts such as palladium or platinum. This method offers higher yields and is more efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid
Reduction: Cyclohexanemethanol
Substitution: Secondary alcohols with various alkyl groups
Applications De Recherche Scientifique
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, disrupting their function .
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- is similar to other compounds such as:
Perillic aldehyde: Another aldehyde with a similar structure but different functional groups.
Phellandral: A stereoisomer of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- with similar properties.
Perillaldehyde: A compound with a similar molecular structure but different stereochemistry.
These compounds share similar chemical properties but differ in their reactivity and applications, making Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- unique in its specific uses and effects.
Propriétés
Numéro CAS |
22451-49-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4-prop-1-en-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h7,9-10H,1,3-6H2,2H3 |
Clé InChI |
AOVAKEPXEOVCEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(CC1)C=O |
Densité |
0.923-0.929 |
Description physique |
Clear colourless or pale yellow liquid; Spicy, herbal, fruity aroma |
Solubilité |
Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)

![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)

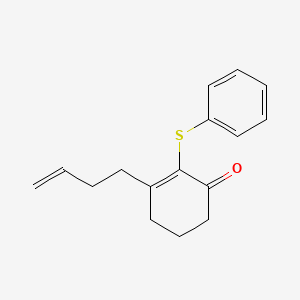
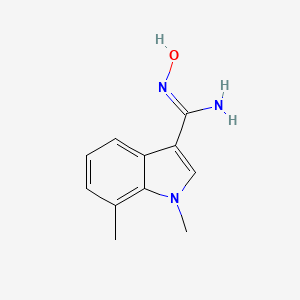

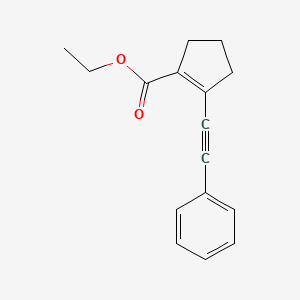
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
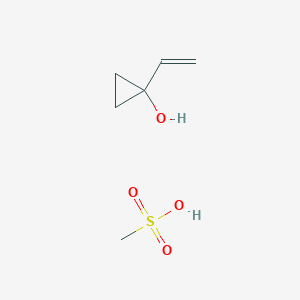
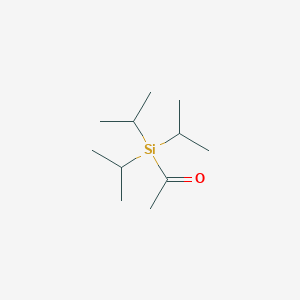
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)

